Functional Selectivity: Comparative Affinity for α-2 vs. β-1 Adrenergic Receptors
The target compound demonstrates a clear functional selectivity between adrenergic receptor subtypes. Binding assays reveal a high affinity for the α-2 adrenergic receptor (IC50 = 14 nM) [1], while showing no significant binding affinity for the β-1 adrenergic receptor (Ki > 1000 nM) [2]. This differential binding profile is a critical parameter for researchers aiming to develop or utilize compounds with minimized off-target cardiovascular effects.
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 14 nM (α-2) / Ki > 1000 nM (β-1) |
| Comparator Or Baseline | Alpha-2 vs. Beta-1 Adrenergic Receptors |
| Quantified Difference | >71-fold selectivity for α-2 over β-1 |
| Conditions | In vitro radioligand displacement assays: [3H]clonidine for α-2 in rat brain membranes; [3H]dihydroalprenolol for β-1 in rat heart tissue. |
Why This Matters
This data confirms a selectivity window, enabling its use as a functional α-adrenergic ligand with minimal β-blockade, which is essential for reducing off-target effects in pharmacological studies.
- [1] BindingDB. (n.d.). BDBM50225294 (CHEMBL146100): Binding affinity against alpha-2 adrenergic receptor. View Source
- [2] BindingDB. (n.d.). ChEMBL_37545 (CHEMBL647627): Beta-1 adrenergic receptor binding affinity. View Source
